Diethylberyllium
Overview
Description
Diethylberyllium is an organometallic compound with the formula ( \text{C}4\text{H}{10}\text{Be} ). It is a volatile, colorless, and oily liquid that reacts violently with water, hydrochloric acid, and alcohols. This compound is known for its high reactivity and is used primarily in organic synthesis. This compound is highly toxic and poses significant health hazards, including carcinogenicity .
Preparation Methods
Diethylberyllium can be synthesized through several methods:
Transmetallation: This involves the reaction of beryllium chloride with ethylmagnesium bromide in an ether solution. The reaction proceeds as follows[ \text{BeCl}_2 + 2 \text{EtMgBr} \rightarrow \text{Et}_2\text{Be} + 2 \text{MgBrCl} ]
Alkylation of Beryllium Chloride: Another method involves the direct alkylation of beryllium chloride with ethyl lithium or ethyl magnesium halides.
Industrial production methods are similar but are carried out on a larger scale with stringent safety measures due to the compound’s high reactivity and toxicity.
Chemical Reactions Analysis
Diethylberyllium undergoes various types of chemical reactions:
Oxidation: It ignites spontaneously in air, producing dense white fumes of beryllium oxide.
Hydrolysis: Reacts explosively with water to form beryllium hydroxide and ethane.
Substitution: This compound can react with halogens, halogenated hydrocarbons, ammonia, and oxidizers, often proceeding to explosive violence.
Common reagents used in these reactions include water, hydrochloric acid, and alcohols. Major products formed include beryllium oxide, beryllium hydroxide, and various organoberyllium compounds.
Scientific Research Applications
Diethylberyllium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organoberyllium compounds and as a reagent in organic synthesis.
Material Science: Employed in the doping of semiconductors, such as gallium arsenide, to achieve high hole concentrations in metalorganic chemical vapor deposition (MOCVD) processes.
Mechanism of Action
The mechanism of action of diethylberyllium involves its high reactivity with various substances. It acts as a strong reducing agent and can donate ethyl groups to other compounds. The molecular targets include halogens, water, and oxygen, leading to the formation of beryllium oxide and other organoberyllium compounds .
Comparison with Similar Compounds
Diethylberyllium can be compared with other organoberyllium compounds such as:
Dimethylberyllium: Similar in structure but differs in the alkyl groups attached to the beryllium atom.
Diphenylberyllium: Contains phenyl groups instead of ethyl groups, leading to different reactivity and applications.
This compound is unique due to its high reactivity and volatility, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
beryllium;ethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Be/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRYXRXVZEJKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].C[CH2-].C[CH2-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Be | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
67.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
542-63-2 | |
Record name | Diethylberyllium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylberyllium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLBERYLLIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7J17694XO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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